molecular formula C25H43NOS B11968350 n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide CAS No. 6391-94-2

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide

Katalognummer: B11968350
CAS-Nummer: 6391-94-2
Molekulargewicht: 405.7 g/mol
InChI-Schlüssel: IMCGSELWSFPCDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is a chemical compound with the molecular formula C25H43NOS and a molecular weight of 405.692 g/mol . This compound is known for its unique structural properties, which include a long hexadecyl chain and a methoxy group attached to a benzene ring. It is often used in scientific research due to its interesting chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the process involves similar synthetic routes as those used in laboratory settings. Large-scale production would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or disruption of cellular membranes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n-Hexadecyl-4-methoxy-n-methylbenzenecarbothioamide is unique due to its combination of a long alkyl chain, methoxy group, and thiocarbonyl functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

6391-94-2

Molekularformel

C25H43NOS

Molekulargewicht

405.7 g/mol

IUPAC-Name

N-hexadecyl-4-methoxy-N-methylbenzenecarbothioamide

InChI

InChI=1S/C25H43NOS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26(2)25(28)23-18-20-24(27-3)21-19-23/h18-21H,4-17,22H2,1-3H3

InChI-Schlüssel

IMCGSELWSFPCDH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN(C)C(=S)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.